molecular formula C83H162ClN2O10P B608590 Lipofectin CAS No. 128835-92-7

Lipofectin

Cat. No.: B608590
CAS No.: 128835-92-7
M. Wt: 1414.6 g/mol
InChI Key: BZFPNVBHFRTHMC-JVDGDQOCSA-M
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Description

Lipofectin is a widely used transfection reagent, primarily employed for the delivery of DNA, RNA, and oligonucleotides into mammalian cells and plant protoplasts. It is particularly recommended for the transfection of endothelial cells. This compound is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lipofectin is synthesized by combining the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) with dioleoyl phosphatidylethanolamine (DOPE) in a 1:1 weight ratio. The mixture is dissolved in membrane-filtered water to form liposomes .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of DOTMA and DOPE, followed by their combination in a controlled environment to ensure the formation of stable liposomes. The process includes rigorous quality control measures to ensure the absence of microbial contamination and the functional efficacy of the reagent .

Chemical Reactions Analysis

Types of Reactions: Lipofectin primarily undergoes complexation reactions with nucleic acids. The cationic lipid component interacts with the negatively charged phosphate backbone of DNA or RNA, forming stable lipoplexes.

Common Reagents and Conditions:

    Reagents: DNA, RNA, oligonucleotides, Opti-MEM I Reduced Serum Medium.

    Conditions: this compound and nucleic acids are typically mixed in serum-free medium to form complexes.

Major Products Formed: The primary product of these reactions is the lipoplex, a complex of this compound and nucleic acids, which facilitates the delivery of genetic material into cells .

Scientific Research Applications

Lipofectin has a broad range of applications in scientific research:

Mechanism of Action

Lipofectin exerts its effects through the formation of lipoplexes with nucleic acids. The cationic lipid component of this compound interacts with the negatively charged nucleic acids, forming stable complexes. These complexes are then taken up by cells through endocytosis. Once inside the cell, the lipoplexes facilitate the release of nucleic acids into the cytoplasm, where they can exert their intended effects, such as gene expression or gene silencing .

Comparison with Similar Compounds

Uniqueness of Lipofectin: this compound is unique due to its specific formulation of DOTMA and DOPE, which provides a balance of transfection efficiency and cell viability. It is particularly effective for the transfection of endothelial cells and has been shown to work well in combination with other reagents for the transfection of difficult-to-transfect cells .

Properties

CAS No.

128835-92-7

Molecular Formula

C83H162ClN2O10P

Molecular Weight

1414.6 g/mol

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride

InChI

InChI=1S/C42H84NO2.C41H78NO8P.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h20-23,42H,6-19,24-41H2,1-5H3;17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46);1H/q+1;;/p-1/b22-20-,23-21-;19-17-,20-18-;

InChI Key

BZFPNVBHFRTHMC-JVDGDQOCSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]

SMILES

O=C(O)[C@@H](CCCCCC/C=C/CCCCCCCC)CCO(C(CCCCCCC/C=C\CCCCCCCC)=O)CO[P@@](O)(OCCN)=O.CCCCCCCC/C=C\CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)C[N+](C)(C)C.[ClH-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lipofectin; 

Origin of Product

United States

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